(R)-1,3-Dimethyl-piperazin-2-one
Overview
Description
®-1,3-Dimethyl-piperazin-2-one is a chiral compound belonging to the piperazine family It is characterized by a piperazine ring substituted with two methyl groups at the 1 and 3 positions and a ketone group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,3-Dimethyl-piperazin-2-one typically involves the cyclization of appropriate diamines with carbonyl compounds. One common method is the reaction of N,N’-dimethyl-ethylenediamine with phosgene or its derivatives under controlled conditions to form the desired piperazinone ring.
Industrial Production Methods: Industrial production of ®-1,3-Dimethyl-piperazin-2-one may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieve efficient production.
Types of Reactions:
Oxidation: ®-1,3-Dimethyl-piperazin-2-one can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazinones with various functional groups.
Scientific Research Applications
Chemistry: ®-1,3-Dimethyl-piperazin-2-one is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies and as a scaffold for drug design.
Industry: In the industrial sector, ®-1,3-Dimethyl-piperazin-2-one is used in the production of polymers and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of ®-1,3-Dimethyl-piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, modulating the activity of these targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
1,4-Dimethyl-piperazine: Similar structure but lacks the ketone group.
2-Methyl-piperazine: Contains only one methyl group and lacks the ketone group.
Piperazin-2-one: Lacks the methyl groups but has the ketone group.
Uniqueness: ®-1,3-Dimethyl-piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This comprehensive overview highlights the significance of ®-1,3-Dimethyl-piperazin-2-one in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
(3R)-1,3-dimethylpiperazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5-6(9)8(2)4-3-7-5/h5,7H,3-4H2,1-2H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJJLFIFLZHBSB-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N(CCN1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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